Phosphonoacetaldehyde
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
16051-76-6 |
|---|---|
Molekularformel |
C2H5O4P |
Molekulargewicht |
124.03 g/mol |
IUPAC-Name |
2-oxoethylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |
InChI-Schlüssel |
YEMKIGUKNDOZEG-UHFFFAOYSA-N |
SMILES |
C(C=O)P(=O)(O)O |
Kanonische SMILES |
C(C=O)P(=O)(O)O |
Andere CAS-Nummern |
16051-76-6 |
Synonyme |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Herkunft des Produkts |
United States |
Biosynthetic Pathways Involving Phosphonoacetaldehyde
Initial Steps of Phosphonate (B1237965) Biosynthesis
The formation of phosphonoacetaldehyde is a two-step process that serves as the common entry point for the biosynthesis of the vast majority of known phosphonate compounds. nih.govfrontiersin.org This initial sequence involves the enzymatic conversion of a central metabolic intermediate, phosphoenolpyruvate (B93156) (PEP).
The first committed step in nearly all phosphonate biosynthetic pathways is the formation of the C-P bond through an intramolecular rearrangement of phosphoenolpyruvate (PEP). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme PEP phosphomutase (Ppm; EC 5.4.2.9). frontiersin.orgwikipedia.org The enzyme facilitates the conversion of PEP, which contains a C-O-P linkage, into phosphonopyruvate (B1221233) (PnPyr), establishing the characteristic C-P bond of all phosphonates. wikipedia.orgresearchgate.net
The equilibrium of this reaction strongly favors the starting material, PEP, making the formation of PnPyr thermodynamically unfavorable. nih.govwikipedia.org Despite PEP being a high-energy phosphate (B84403) compound, the energetic barrier to forming the C-P bond is significant. wikipedia.org This thermodynamic challenge is overcome by coupling this reaction with the subsequent, irreversible step in the pathway. wikipedia.org The enzyme requires a divalent metal ion, such as Mg²⁺, for its catalytic activity. wikipedia.orgnih.gov
Table 1: Key Enzymes and Reactions in Initial Phosphonate Biosynthesis
| Step | Enzyme | Substrate | Product | Key Feature |
|---|---|---|---|---|
| 1 | Phosphoenolpyruvate (PEP) Phosphomutase | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPyr) | Forms the initial C-P bond; thermodynamically unfavorable. frontiersin.orgwikipedia.org |
| 2 | Phosphonopyruvate Decarboxylase | Phosphonopyruvate (PnPyr) | This compound (PnAA) | Irreversible reaction that drives the biosynthetic pathway forward. frontiersin.orgwikipedia.org |
Phosphonopyruvate decarboxylase is a thiamine (B1217682) pyrophosphate (ThDP or TPP) and Mg²⁺-dependent enzyme. jst.go.jpnih.gov In some organisms, such as in the rhizocticin biosynthesis pathway, the decarboxylase is a heterooligomeric complex, for instance, RhiEF, which is composed of two different protein subunits (RhiE and RhiF). acs.orgnih.gov The discovery of this enzyme was crucial to understanding the biochemical mechanism of C-P compound biosynthesis. jst.go.jp
Diversification from PnAA in Biosynthetic Routes
This compound stands as a critical branch point from which a variety of phosphonate-containing natural products are synthesized. unm.edufrontiersin.org Different enzymatic modifications of PnAA lead to a diverse array of final products, including simple phosphonates, complex antibiotics, and cell-surface molecules. researchgate.net
One of the most common fates of PnAA is its conversion to 2-aminoethylphosphonate (2-AEP), also known as ciliatine. frontiersin.orgresearchgate.net This transformation is typically catalyzed by a 2-aminoethylphosphonate–pyruvate transaminase (AEP transaminase or AEPT; EC 2.6.1.37). frontiersin.orgebi.ac.uk This enzyme facilitates the transfer of an amino group from a donor, such as L-alanine, to PnAA, yielding 2-AEP and pyruvate. nih.govuniprot.org
In some organisms like Treponema denticola, the AEP transaminase is part of a bifunctional enzyme that also contains a cytidylyltransferase domain. uniprot.org This second domain activates 2-AEP to CMP-2-aminoethylphosphonate, preparing it for incorporation into larger structures like cell-surface phosphonoglycans. researchgate.netuniprot.org The biosynthesis of 2-AEP from PnAA is a key step in providing the building blocks for these essential cellular components in various organisms, from protozoa to bacteria. researchgate.netnih.gov
This compound is a crucial intermediate in the biosynthetic pathways of several clinically and agriculturally important phosphonate antibiotics.
Fosfomycin (B1673569): In the biosynthesis of the antibiotic fosfomycin by Streptomyces species, PnAA is a central intermediate. nih.govasm.org Following its formation from PnPyr, PnAA is reduced by an NADH-dependent dehydrogenase to form 2-hydroxyethylphosphonate (2-HEP). researchgate.net This intermediate then undergoes further enzymatic modifications, including methylation and epoxidation, to yield the final fosfomycin product. nih.govresearchgate.net It is noteworthy that while the initial formation of PnAA is common in Streptomyces, some producers like Pseudomonas syringae utilize an entirely different set of enzymes to convert PnPyr to downstream intermediates, bypassing PnAA. asm.orgnih.gov
Rhizocticin: The rhizocticins are antifungal phosphonate oligopeptides produced by Bacillus subtilis. nih.govillinois.edu Their biosynthesis also proceeds through PnAA. nih.gov In a key and unusual step, PnAA undergoes an aldol (B89426) condensation reaction with oxaloacetate, catalyzed by the aldolase (B8822740) homolog RhiG. nih.govillinois.eduresearchgate.net This reaction forms 2-keto-4-hydroxy-5-phosphonopentanoate, a precursor to the unique non-proteinogenic amino acid (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA), which is a core component of the rhizocticin structure. nih.govresearchgate.net
The aldol condensation, a fundamental carbon-carbon bond-forming reaction, is a key strategy used in nature to elaborate the structure of PnAA. wikipedia.orgmasterorganicchemistry.com As seen in rhizocticin biosynthesis, an aldolase (RhiG) catalyzes the condensation of PnAA and oxaloacetate. nih.govnih.gov This type of reaction, where PnAA acts as the nucleophile or electrophile partner, allows for the extension of the carbon skeleton, leading to more complex phosphonate structures. researchgate.netscience.gov In another example, the biosynthesis of fosfazinomycin involves the oxidation of PnAA to phosphonoacetate (PnA), a reaction that can be catalyzed by a non-heme iron dioxygenase, FzmG, which also participates in a later hydroxylation step. rsc.orgrsc.org This demonstrates that in addition to aldol reactions, the aldehyde functionality of PnAA can be a handle for various enzymatic transformations, including oxidations that lead to different biosynthetic branches. rsc.orgnih.gov
Table 2: Diversification of this compound (PnAA) in Biosynthesis
| Pathway | Key Enzyme(s) | Reaction Type | Immediate Product from PnAA | Final Product Example |
|---|---|---|---|---|
| 2-AEP Biosynthesis | AEP Transaminase | Transamination | 2-Aminoethylphosphonate (2-AEP) | Phosphonolipids, Phosphonoglycans. researchgate.netebi.ac.uk |
| Fosfomycin Biosynthesis (Streptomyces) | Dehydrogenase (e.g., FomC) | Reduction | 2-Hydroxyethylphosphonate (2-HEP) | Fosfomycin. nih.govresearchgate.net |
| Rhizocticin Biosynthesis | Aldolase (RhiG) | Aldol Condensation | 2-Keto-4-hydroxy-5-phosphonopentanoate | Rhizocticins. nih.govresearchgate.net |
| Fosfazinomycin Biosynthesis | Dioxygenase (FzmG) | Oxidation | Phosphonoacetate (PnA) | Fosfazinomycin. rsc.orgrsc.org |
Catabolic Pathways of Phosphonoacetaldehyde Degradation
Phosphonoacetaldehyde Hydrolase (Phosphonatase) Pathway
The most direct route for PnAA catabolism involves the enzyme this compound hydrolase (EC 3.11.1.1), commonly known as phosphonatase. ontosight.aifrontiersin.orgqmul.ac.uk This pathway facilitates the direct cleavage of the C-P bond, yielding readily metabolizable products.
| Enzyme | EC Number | Reaction | Products |
| This compound hydrolase (Phosphonatase) | 3.11.1.1 | This compound + H₂O → Acetaldehyde (B116499) + Phosphate (B84403) | Acetaldehyde, Inorganic Phosphate |
Role in 2-Aminoethylphosphonate (2-AEP) Degradation
The phosphonatase pathway is a crucial component in the degradation of 2-aminoethylphosphonate (2-AEP), one of the most abundant naturally occurring phosphonates. nih.govfrontiersin.orgacs.org The degradation of 2-AEP is often initiated by a transamination reaction catalyzed by 2-AEP:pyruvate aminotransferase (PhnW), which converts 2-AEP to this compound. frontiersin.orgnih.govacs.org Subsequently, phosphonatase (encoded by the phnX gene) cleaves the C-P bond of the resulting this compound to release acetaldehyde and inorganic phosphate. frontiersin.orgnih.govacs.org This pathway allows organisms to utilize 2-AEP as a source of phosphorus, carbon, and nitrogen. unm.edu Gene clusters containing both phnW and phnX have been identified in numerous bacterial genomes, indicating the widespread nature of this degradation pathway. frontiersin.orgnih.gov
This compound Dehydrogenase (PhnY) Pathway
An alternative catabolic route for this compound involves its initial oxidation before the cleavage of the C-P bond. This pathway is characterized by the action of this compound dehydrogenase (PhnY). nih.govnih.gov
Oxidation of PnAA to Phosphonoacetate (PnA)
In this pathway, this compound is first oxidized to phosphonoacetate (PnA) by the NAD(P)+-dependent enzyme this compound dehydrogenase (PhnY). nih.govnih.govportlandpress.com This oxidation step is a critical priming reaction that prepares the phosphonate (B1237965) for subsequent hydrolysis. nih.govresearchgate.net The discovery of the NAD+-dependent PhnY in Sinorhizobium meliloti 1021 established a clear biochemical basis for the biogenic production of phosphonoacetate. nih.govnih.gov NADP+-dependent this compound dehydrogenase activity has also been reported in the marine bacterium Roseovarius nubinhibens. nih.gov
| Enzyme | Gene | Cofactor | Reaction | Product |
| This compound dehydrogenase | PhnY | NAD+ or NADP+ | This compound + NAD(P)+ + H₂O → Phosphonoacetate + NAD(P)H + H+ | Phosphonoacetate |
Subsequent Hydrolysis of Phosphonoacetate
Following its formation, phosphonoacetate is hydrolyzed by phosphonoacetate hydrolase (PhnA), a member of the alkaline phosphatase superfamily. nih.govnih.gov This enzyme catalyzes the cleavage of the C-P bond in phosphonoacetate to yield acetate (B1210297) and inorganic phosphate. nih.govnih.gov The PhnA enzyme has been characterized from various microorganisms, including Pseudomonas fluorescens and Sinorhizobium meliloti. nih.gov The kinetic parameters for the PhnA from S. meliloti have been determined, with a Km for phosphonoacetate of 22.1 ± 2.3 μM and a kcat of 0.9 s⁻¹. nih.gov Gene clusters containing phnW (2-AEP aminotransferase), phnY, and phnA have been found in several bacterial genomes, suggesting a coordinated pathway for the complete degradation of 2-AEP to acetate and phosphate. frontiersin.orgnih.govnih.gov
| Enzyme | Gene | Reaction | Products |
| Phosphonoacetate hydrolase | PhnA | Phosphonoacetate + H₂O → Acetate + Phosphate | Acetate, Inorganic Phosphate |
Enzymology of Phosphonoacetaldehyde Metabolism
Phosphonoacetaldehyde Hydrolase (EC 3.11.1.1)
This compound hydrolase, also known as phosphonatase, is a key enzyme in the metabolic pathway for the degradation of aminophosphonates. wikipedia.org It belongs to the hydrolase family, specifically those that act on carbon-phosphorus (C-P) bonds. wikipedia.org This enzyme catalyzes the hydrolysis of 2-phosphonoacetaldehyde into acetaldehyde (B116499) and inorganic phosphate (B84403). wikipedia.orgacs.org Found in various bacteria, including Bacillus cereus and Salmonella typhimurium, this compound hydrolase is a critical component for utilizing phosphonates as a phosphorus source. acs.orgtandfonline.com The enzyme is a member of the haloacid dehalogenase (HAD) superfamily, sharing a conserved structural fold but possessing a unique catalytic function for C-P bond cleavage. acs.orgnih.govnih.gov
Reaction Mechanism and Catalytic Cycle
The catalytic cycle is initiated by the formation of a Schiff base between the substrate, this compound, and a crucial lysine (B10760008) residue in the active site, identified as Lys53 in Bacillus cereus. unm.eduebi.ac.ukacs.org This process is analogous to the mechanism used by aldolase (B8822740) and acetoacetate (B1235776) decarboxylase enzymes to labilize bonds adjacent to a carbonyl group. unm.edunih.govscispace.com
The reaction begins with the nucleophilic attack of the unprotonated ε-amino group of Lys53 on the carbonyl carbon of this compound. tandfonline.comebi.ac.uk This forms a tetrahedral carbinolamine intermediate. nih.gov The formation of this intermediate is facilitated by a network of hydrogen bonds involving several active site residues. nih.gov Specifically, residues His56 and Met49, along with a water molecule (HOH120), are proposed to assist in the proton transfer from Lys53 to the carbinolamine's oxygen atom. tandfonline.comnih.gov The importance of His56 and Met49 is highlighted by mutagenesis studies, where their substitution with alanine (B10760859) or leucine, respectively, leads to a significant reduction in catalytic activity. tandfonline.comnih.gov Following proton transfer, a water molecule is eliminated, resulting in a protonated Schiff base intermediate. tandfonline.com This imine formation is a critical step, as the protonated iminium group is a more potent electron sink than the original carbonyl group, which facilitates the subsequent C-P bond cleavage. tandfonline.comscispace.com Evidence for this Schiff base mechanism comes from experiments showing that the enzyme is inactivated by sodium borohydride (B1222165) in the presence of either this compound or acetaldehyde, which reduces the imine. unm.eduacs.orgnih.gov
| Catalytic Residues in Schiff Base Formation (Bacillus cereus) | Proposed Function |
| Lys53 | Forms a Schiff base with the substrate's carbonyl group. tandfonline.comebi.ac.uk |
| His56 | Acts as a proton donor/relay, facilitating proton transfer. tandfonline.comnih.gov |
| Met49 | Participates in the hydrogen bond network to increase the basicity of His56. tandfonline.comebi.ac.uk |
| Water (HOH120) | Mediates proton transfer between Lys53 and His56. tandfonline.comnih.gov |
Once the Schiff base is formed, the now-activated phosphonate (B1237965) group is susceptible to nucleophilic attack. tandfonline.comnih.gov A highly conserved aspartate residue, Asp12 in B. cereus (Asp11 in S. typhimurium), acts as the nucleophile. acs.orgnih.govdrugbank.com The carboxylate side chain of Asp12 performs an in-line attack on the phosphorus atom of the substrate. tandfonline.comacs.org This attack is facilitated by a magnesium ion (Mg(II)) cofactor, which coordinates to the phosphonate group. tandfonline.comacs.org
The nucleophilic attack by Asp12 results in the cleavage of the C-P bond and the formation of a phospho-aspartyl intermediate (an aspartylphosphate). acs.orgtandfonline.comdrugbank.com The Schiff base acts as an "electron sink," stabilizing the negative charge that develops on the carbon atom as the C-P bond breaks. tandfonline.com The products of this step are the aspartylphosphate intermediate and an N-ethylene amine adduct of Lys53. unm.eduresearchgate.net
The final steps of the catalytic cycle involve the hydrolysis of both covalent intermediates. First, the N-ethylene amine imine is hydrolyzed to release the acetaldehyde product and regenerate the free Lys53 residue. tandfonline.comunm.edu Subsequently, the aspartylphosphate intermediate is hydrolyzed by a water molecule, releasing inorganic phosphate and returning the Asp12 residue to its carboxylate state, thus completing the catalytic cycle. tandfonline.com The hydrolysis of the aspartylphosphate is believed to be facilitated by the N-ethylenamine-Lys53 acting as a general base. rcsb.orgrcsb.org
While the Schiff base mechanism is well-supported by experimental evidence, theoretical studies using quantum mechanics/molecular mechanics (QM/MM) have proposed an alternative pathway for the initiation of C-P bond cleavage. rsc.orgnih.gov This alternative mechanism suggests that the reaction may not require the formation of a covalent Schiff base intermediate.
Instead, it is proposed that the bond-breaking process is triggered by a direct proton transfer from the catalytic Lys53 residue to the substrate. rsc.orgnih.gov This proton transfer, possibly assisted by a water molecule, could directly facilitate the cleavage of the P-C bond without the need for imine formation. This proposed mechanism is simpler and avoids the formation of a covalent adduct. However, it is important to note that this is a theoretical proposal, and the predominant, experimentally verified mechanism remains the one involving Schiff base formation. acs.orgebi.ac.ukacs.orgnih.gov
Structural Biology and Active Site Characterization
The three-dimensional structure of this compound hydrolase provides significant insight into its catalytic mechanism. The enzyme from Bacillus cereus is a homodimer. acs.orgnih.gov Each monomer is composed of two distinct domains: a larger α/β core domain and a smaller "cap" domain. acs.orgnih.gov The core domain features a central six-stranded parallel β-sheet surrounded by α-helices, a characteristic fold of the HAD superfamily. acs.orgnih.gov The cap domain consists of an antiparallel five-helix bundle and is connected to the core domain by flexible linkers. acs.org
The active site is located at the interface between the core and cap domains. acs.orgnih.gov This positioning is crucial, as residues from both domains contribute to substrate binding and catalysis. acs.orgnih.gov The catalytic Lys53 residue is located on the cap domain, while the nucleophilic Asp12 and the Mg(II) binding site are part of the core domain. acs.orgnih.gov This arrangement necessitates a conformational change, a closure of the cap domain over the core domain, for the reaction to proceed. nih.govrcsb.orgresearchgate.net
X-ray crystal structures of this compound hydrolase from Bacillus cereus have been solved in various states: unliganded, complexed with a phosphate analog (tungstate), and with substrate or inhibitors bound. acs.orgnih.govrcsb.orgrcsb.orgrcsb.org These structures reveal the details of ligand binding and the active site architecture.
The Mg(II) cofactor is essential for activity and is coordinated by several residues and the substrate. acs.orgnih.gov In the tungstate-bound structure, the Mg(II) ion is ligated by two oxygens from the tungstate, one oxygen from the carboxylates of Asp12 and Asp186, and the backbone carbonyl oxygen of Ala14. acs.orgnih.gov A water molecule, which is hydrogen-bonded to Asp190 and Thr187, completes the coordination sphere. acs.orgnih.gov The mutation of Asp12 to alanine results in an inactive enzyme, confirming its essential catalytic role. acs.orgnih.gov In the structure of this D12A mutant complexed with the substrate this compound, the Mg(II) ion's position is shifted, allowing it to coordinate directly with Asp190. rcsb.orgnih.gov
The structure of the enzyme reduced with sodium borohydride in the presence of the substrate shows the N-ethyl-Lys53 adduct, confirming the formation of the Schiff base intermediate. rcsb.orgrcsb.org In this structure, the modified lysine is positioned near a sulfate (B86663) ion (which occupies the phosphate binding site), providing a snapshot of the state immediately following P-C bond cleavage. rcsb.orgrcsb.org The binding of substrates or inhibitors like vinyl sulfonate stabilizes the closed conformation where the cap and core domains are associated. ebi.ac.uknih.gov
| PDB ID | Enzyme Form | Resolution (Å) | Key Findings | Reference(s) |
| 1RQL | Complexed with Mg(II) and vinyl sulfonate inhibitor | 2.4 | Reveals hydrogen bond network (Lys53, His56, Met49) for Schiff base formation. | ebi.ac.uk |
| 1FEZ | Complexed with Mg(II) and tungstate | 3.0 | Shows active site architecture with Asp12 positioned for nucleophilic attack. | acs.orgnih.gov |
| 1SWW | D12A mutant with Mg(II) and this compound | 2.3 | Demonstrates the essential role of Asp12 and the shift in Mg(II) coordination upon its mutation. | wikipedia.orgrcsb.orgnih.gov |
| 2IOF | Wild-type reduced with NaBH4 and substrate | 2.4 | Captures the N-ethyl-Lys53 intermediate, confirming Schiff base formation. | rcsb.org |
| 2IOH | K53R mutant with Mg(II) and phosphate | 2.9 | Shows the open conformation is favored, suggesting Lys53 protonation state is key for domain closure. | rcsb.org |
Identification of Conserved Motifs (e.g., within HAD Superfamily)
This compound hydrolase (also known as phosphonatase) is a member of the haloacid dehalogenase (HAD) superfamily of hydrolases. nih.gov This vast superfamily is characterized by a conserved α/β-core domain, known as the Rossmann-fold, which provides a structural platform for catalysis. uzh.ch The active site within this core domain is formed by four loops that contain conserved sequence motifs responsible for binding the substrate and a required Mg²⁺ cofactor. uzh.ch
A distinctive feature of many HAD superfamily members, including this compound hydrolase, is the presence of a second, smaller "cap" domain. This cap domain is structurally more variable than the core domain and is crucial for conferring substrate specificity. It sits (B43327) over the active site of the core domain, and its movement is essential for catalysis.
Specific conserved motifs have been identified within this compound hydrolase that are characteristic of the HAD superfamily, albeit with some variations:
Motif 1: The canonical DxDx(T/V) motif found in many HAD members is modified in this compound hydrolase to DxAxT. nih.gov
Motif 3: The typically conserved lysine in this motif is replaced by an arginine in this compound hydrolase. nih.gov
Cap Domain Motif: A unique and critical feature is a conserved catalytic lysine residue located within the cap domain (e.g., Lys53 in Bacillus cereus). nih.govunm.edu This lysine is directly involved in catalysis by forming a Schiff base with the aldehyde group of the substrate, this compound. unm.eduresearchgate.net
Cap Domain Turn: A tight β-turn within the cap domain's helix-loop-helix motif contains a stringently conserved glycine (B1666218) residue. This glycine provides the necessary flexibility for the cap domain to close over the active site, a conformational change required for catalysis.
These motifs underscore the evolutionary relationship of this compound hydrolase to other enzymes in the HAD superfamily while highlighting the specific adaptations required for its unique C-P bond cleavage activity.
Kinetic Analysis and Catalytic Efficiency
The catalytic efficiency of this compound hydrolase has been investigated through detailed kinetic studies, revealing its substrate preferences, optimal reaction conditions, and the dynamic structural changes that facilitate catalysis.
This compound hydrolase exhibits a high degree of specificity for its namesake substrate. Studies on the enzyme from Bacillus cereus have shown that while it can hydrolyze some analogs, the rates are significantly lower. For instance, thiothis compound is hydrolyzed 20-fold slower, and acetonyl phosphonate 140-fold slower, than this compound. Several related compounds act as competitive inhibitors but are not substrates, indicating a finely tuned active site.
The kinetic parameters for this compound hydrolase have been determined for enzymes from several bacterial species, demonstrating its high efficiency. The Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (k_cat), or turnover number, have been measured for the recombinant enzymes.
| Organism | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Bacillus cereus (recombinant) | 33 ± 2 | 920 | - | unm.edu |
| Bacillus cereus (wild-type) | - | - | 5 x 10⁵ | |
| Salmonella typhimurium (recombinant) | 40 ± 2 | 1400 | - | unm.edu |
| Pseudomonas aeruginosa | 210 | - | - | nih.gov |
| Compound | Inhibition Type | K_i (mM) | Reference |
|---|---|---|---|
| Malonic semialdehyde | Competitive | 1.6 | unm.edu |
| Phosphonoacetate | Competitive | 10 | unm.edu |
| Phosphonoethanol | Competitive | 10 | unm.edu |
| Fluorophosphate | Competitive | 20 | unm.edu |
The catalytic activity of this compound hydrolase is significantly influenced by pH. The optimal pH range for both substrate binding and catalysis is between 6 and 8. Outside this range, the enzyme's activity rapidly declines. The loss of activity at lower pH values (below 6) is attributed to the protonation of the active site lysine residue (Lys53 in B. cereus), which is essential for forming the Schiff base intermediate. Conversely, at higher pH values (above 8), the deprotonation of an active site cysteine residue is thought to be responsible for the decrease in activity. The pH profile of the enzyme's inactivation is consistent with a pK_a of 9.3 for the crucial lysine residue.
Kinetic and structural evidence strongly supports a "substrate-induced fit" model for the catalytic mechanism of this compound hydrolase. The enzyme exists in a dynamic equilibrium between two principal conformations: an "open" conformer and a "closed" conformer.
In the open state, the active site, located in the core domain, is exposed to the solvent, allowing for the binding of the substrate (this compound) and the release of products (acetaldehyde and phosphate). The binding of the substrate or certain inhibitors triggers a significant conformational change, causing the cap domain to close over the active site. This sequesters the active site from the solvent, creating the catalytically competent closed conformation. This domain closure is essential for positioning the catalytic lysine of the cap domain correctly to attack the substrate's aldehyde group and for subsequent steps in the C-P bond cleavage reaction. The stabilization of this closed state by the bound ligand is a key factor in facilitating efficient catalysis.
Genetic Basis and Sequence Analysis
The genetic foundation for this compound metabolism lies within the phnX gene, which has been identified and characterized in several bacteria.
The phnX gene encodes the this compound hydrolase enzyme. acs.org It was first cloned and sequenced from Pseudomonas aeruginosa. nih.gov Subsequent studies have identified and analyzed the phnX gene in other bacteria, including Bacillus cereus and Salmonella species. unm.edu
The size of the phnX gene and the protein it encodes are highly conserved across different species.
In Pseudomonas aeruginosa, the phnX gene consists of 825 nucleotides, which translate into a protein of 275 amino acids with a predicted molecular weight of approximately 29.9 kDa. nih.govuniprot.org
In Salmonella typhimurium, the gene encodes a protein of about 27 kDa. unm.edu
In Salmonella choleraesuis, the protein has 270 amino acids and a mass of 28.8 kDa. uniprot.org
In Bacillus cereus, the enzyme subunit has a size of 31 kDa. unm.edu
Sequence alignment studies have revealed significant identity among the phosphonatases from these different bacteria. The enzymes from S. typhimurium and P. aeruginosa share 52% sequence identity, while both share 38% identity with the B. cereus enzyme. unm.edu This level of conservation, particularly around the active site residues, underscores a common catalytic mechanism and evolutionary origin for the degradation of this compound.
Evolutionary Relationships within Hydrolase Superfamilies
This compound hydrolase, also known as PhnX, is a critical enzyme in the degradation of this compound, catalyzing the cleavage of the carbon-phosphorus (C-P) bond to produce acetaldehyde and inorganic phosphate. nih.govportlandpress.com From an evolutionary standpoint, PhnX is a member of the large and functionally diverse haloacid dehalogenase (HAD) superfamily. Current time information in Maui County, US.nih.gov This superfamily is characterized by a conserved aspartate residue that acts as a nucleophile in the catalytic mechanism. illinois.edu
The HAD superfamily is further divided into subfamilies based on the structure and location of a "capping domain," which contributes to substrate specificity. nih.govacs.org PhnX enzymes belong to the HAD-like hydrolase superfamily and are specifically classified within the PhnX family. researchgate.netresearchgate.net The catalytic mechanism of PhnX involves the formation of a Schiff base intermediate between a lysine residue in the active site and the carbonyl group of this compound. nih.govmdpi.com This chemical step activates the C-P bond for cleavage. nih.gov The evolutionary conservation of the core HAD fold, coupled with the diversification of the capping domain and active site residues, has allowed for the development of specific enzymes like PhnX that can efficiently process phosphonate substrates. nih.govrcsb.org The widespread presence of phnX gene homologs in various bacterial genomes, particularly in marine environments, suggests that the ability to metabolize 2-aminoethylphosphonate (AEP) via this compound is an evolutionarily significant trait for phosphorus acquisition. nih.govmdpi.com
This compound Dehydrogenase (PhnY)
This compound dehydrogenase (PhnY) represents another key enzymatic player in this compound metabolism, providing an alternative fate for this intermediate. Instead of direct hydrolysis, PhnY catalyzes the oxidation of this compound to phosphonoacetate. nih.govfrontiersin.org This reaction is a crucial step in a pathway that ultimately leads to the mineralization of phosphonates. mdpi.com
Catalytic Mechanism and Cofactor Dependence (NAD+/NADP+)
The catalytic mechanism of PhnY is dependent on a nicotinamide (B372718) cofactor, typically NAD+, although some homologs can utilize NADP+. researchgate.netfrontiersin.org The reaction proceeds through a mechanism characteristic of the aldehyde dehydrogenase superfamily, involving the formation of a thiohemiacetal intermediate with a conserved cysteine residue in the active site. nih.gov This is followed by hydride transfer to the NAD(P)+ cofactor, generating NAD(P)H and a thioester intermediate. The final step is the hydrolysis of the thioester to release the product, phosphonoacetate. nih.gov Kinetic analyses have shown that the enzyme exhibits standard Michaelis-Menten kinetics. nih.gov While NAD+ is the preferred cofactor for many characterized PhnY enzymes nih.govfrontiersin.org, NADP+-dependent activity has also been reported in some marine bacteria, such as Roseovarius nubinhibens. researchgate.net
Substrate Tolerance and Specificity Profiling
While PhnY exhibits a clear preference for this compound, studies have shown that it possesses a degree of substrate tolerance. The enzyme can also catalyze the oxidation of other small aldehyde-containing phosphonates. This promiscuity is attributed to the architecture of the active site, which can accommodate some variation in the substrate structure.
| Substrate | Relative Activity (%) | Notes |
| This compound | 100 | The primary and most efficiently utilized substrate. |
| 3-Oxopropylphosphonate | Lower | Demonstrates that the enzyme can accommodate a slightly longer carbon chain. nih.govproteopedia.org |
| Glyceraldehyde-3-phosphate | Lower | Indicates that the enzyme can tolerate a phosphate ester in place of a phosphonate. nih.govproteopedia.org |
This substrate flexibility suggests that PhnY may play a role in the metabolism of a broader range of phosphonate compounds in the environment than initially anticipated.
Role in Biogenic Phosphonoacetate Synthesis
The oxidation of this compound by PhnY is the primary known biological pathway for the synthesis of phosphonoacetate. nih.govfrontiersin.org Phosphonoacetate itself is a substrate for another hydrolase, phosphonoacetate hydrolase (PhnA), which cleaves the C-P bond to release acetate (B1210297) and inorganic phosphate. mdpi.com The PhnY-PhnA pathway represents an alternative route for the complete degradation of 2-aminoethylphosphonate (AEP), a widespread natural phosphonate. nih.govfrontiersin.org In this pathway, AEP is first transaminated to this compound, which is then oxidized by PhnY to phosphonoacetate, and finally hydrolyzed by PhnA. acs.org The genomic clustering of the phnW (AEP transaminase), phnY, and phnA genes in many bacteria suggests a strong evolutionary pressure for the maintenance of this complete metabolic pathway for phosphonate utilization. frontiersin.orgresearchgate.net The discovery of this pathway has established phosphonoacetate as a significant biogenic phosphonate. researchgate.net
Microbial and Ecological Significance of Phosphonoacetaldehyde Metabolism
Microbial Communities and Environmental Phosphorus Cycling
Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are a class of organophosphorus compounds. scispace.com While the most readily available form of phosphorus for organisms is inorganic phosphate (B84403) (Pi), its concentration is often low in various ecosystems, limiting microbial growth. scispace.commdpi.com To overcome this limitation, many microorganisms have evolved the ability to scavenge phosphorus from phosphonates. mdpi.com This capability is particularly vital in marine ecosystems, which can be persistently or temporarily depleted of phosphate. mdpi.com In some marine environments, phosphonates can constitute a significant portion of the dissolved organic phosphorus (DOP) pool. mdpi.com
The breakdown of phosphonates is primarily a microbial process, with bacteria being the most extensively studied group of organisms capable of this degradation. scispace.commdpi.com The cleavage of the highly resistant C-P bond is accomplished through several enzymatic pathways, with the C-P lyase pathway being a prominent mechanism due to its broad substrate specificity. nih.gov This pathway allows bacteria to utilize a variety of natural and synthetic phosphonates, including some herbicides, as a phosphorus source. mdpi.comnih.gov
Phosphonoacetaldehyde is a central intermediate in the degradation of 2-aminoethylphosphonate (2-AEP), one of the most abundant natural phosphonates. frontiersin.orgnih.gov The breakdown of 2-AEP to PnAA is the first step in a pathway that ultimately liberates inorganic phosphate, which can then be assimilated by the cell. nih.govhawaii.edu
The genes responsible for this compound metabolism are found in a diverse range of bacteria, highlighting the widespread nature of this metabolic capability. These genes are often organized in operons, such as the phn operon in Escherichia coli, which contains the necessary components for phosphonate (B1237965) transport and degradation. nih.govnih.gov
Analysis of bacterial genomes has revealed the distribution of genes encoding key enzymes in PnAA metabolism across various phyla and environments. The phnX gene, which codes for this compound hydrolase (also known as phosphonatase), the enzyme that cleaves the C-P bond in PnAA, is particularly widespread. frontiersin.orgnih.gov
| Gene | Function | Distribution Highlights | References |
| phnW | 2-AEP:pyruvate aminotransferase (converts 2-AEP to PnAA) | Found in numerous bacterial genomes, often clustered with phnX. hawaii.edufrontiersin.org | hawaii.edufrontiersin.org |
| phnX | This compound hydrolase (cleaves PnAA to acetaldehyde (B116499) and Pi) | The most abundant phosphonate degradation pathway gene found in sequenced bacterial genomes, with a high prevalence in Proteobacteria. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| phnY | This compound dehydrogenase (converts PnAA to phosphonoacetate) | Provides an alternative route for PnAA metabolism. nih.govfrontiersin.org | nih.govfrontiersin.org |
| phn operon (e.g., phnC-P in E. coli) | Encodes proteins for phosphonate transport and the C-P lyase pathway | Found in various bacteria, including E. coli and marine species. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
The presence of these genes is not limited to any single ecological niche. They have been identified in bacteria isolated from soil, sewage, and diverse marine environments, from surface waters to the deep sea. hawaii.edunih.govhawaii.edu This broad distribution underscores the ecological advantage conferred by the ability to utilize phosphonates as a phosphorus source.
Role of PnAA in Specific Microbial Adaptations
In the vast and often nutrient-poor marine environment, the ability to utilize alternative nutrient sources is a critical adaptation for microbial survival and growth. Phosphonates are a significant component of the marine dissolved organic phosphorus pool, and their degradation by marine bacteria is a key process in marine phosphorus cycling. mdpi.comnih.gov
Marine bacteria, including abundant groups like Prochlorococcus and SAR11, possess genes for phosphonate metabolism. pnas.org The degradation of phosphonates, involving intermediates like PnAA, allows these organisms to thrive in phosphate-limited regions of the ocean. pnas.org Functional screening of marine microbial communities has confirmed the presence and activity of phosphonate utilization pathways, including those that process PnAA. hawaii.edu The abundance of genes for phosphonate degradation in marine metagenomic datasets further emphasizes the importance of this metabolic capability in oceanic ecosystems. hawaii.edu
The microbial metabolism of this compound and other phosphonates has significant implications for the biogeochemical cycling of both phosphorus and carbon. mdpi.com By cleaving the C-P bond, microorganisms liberate inorganic phosphate, making it available for primary producers and other members of the microbial community. This process is a crucial component of the marine phosphorus cycle, particularly in oligotrophic regions where phosphate is scarce. nih.gov
Furthermore, the breakdown of phosphonates releases the carbon backbone of the molecule. mdpi.com In the case of PnAA, this results in the formation of acetaldehyde. wikipedia.org This organic carbon can then be funneled into central metabolic pathways, serving as a carbon and energy source for the degrading organism. hawaii.edu Therefore, phosphonate metabolism contributes to the remineralization of dissolved organic carbon, linking the phosphorus and carbon cycles. mdpi.com The utilization of phosphonates can also influence the production of methane (B114726) in aerobic marine environments. nih.gov
Interactions with Other Metabolic Pathways
The products of this compound metabolism are directly integrated into central cellular metabolic pathways. The primary products of PnAA cleavage by this compound hydrolase are acetaldehyde and inorganic phosphate. wikipedia.org
Acetaldehyde , a two-carbon compound, can be readily converted to acetyl-CoA, a central molecule in cellular metabolism. Acetyl-CoA can then enter the citric acid cycle for energy production or be used as a precursor for the biosynthesis of fatty acids and other essential molecules.
Inorganic phosphate (Pi) is a universal biological nutrient, essential for the synthesis of nucleic acids (DNA and RNA), phospholipids (B1166683) for cell membranes, and ATP, the primary energy currency of the cell. scispace.com
An alternative pathway for PnAA involves its oxidation to phosphonoacetate by this compound dehydrogenase (phnY). nih.gov Phosphonoacetate can then be hydrolyzed to acetate (B1210297) and inorganic phosphate. nih.govnih.gov Acetate can also be converted to acetyl-CoA and enter central metabolism.
The conversion of phosphoenolpyruvate (B93156) (PEP), a key intermediate in glycolysis, to phosphonopyruvate (B1221233) is the initial step in the biosynthesis of many phosphonates. wikipedia.org The subsequent decarboxylation of phosphonopyruvate yields this compound, linking phosphonate metabolism back to glycolysis. nih.govwikipedia.org This interconnectedness highlights how the metabolism of specialized compounds like this compound is intricately woven into the core metabolic network of the cell.
Compound Index
| Compound Name |
| 2-amino-3-phosphonopropionic acid |
| 2-aminoethylphosphonate (2-AEP) |
| Acetaldehyde |
| Acetate |
| Acetyl-CoA |
| ATP |
| Dehydrophos |
| Ethanolamine phosphate |
| Fatty acids |
| Fosfomycin (B1673569) |
| FR-900098 |
| Glycine (B1666218) |
| Glyphosate |
| Inorganic phosphate (Pi) |
| Methylphosphonate |
| Phosphinothricin tripeptide |
| Phosphoenolpyruvate (PEP) |
| This compound (PnAA) |
| Phosphonoacetate |
| Phosphonoglycolipids |
| Phosphonopyruvate |
| Phosphonothrixin |
| Pyridoxal phosphate |
| Pyruvate |
| S-adenosyl methionine (SAM) |
Advanced Methodologies in Phosphonoacetaldehyde Research
Enzymatic Synthesis of Radiolabeled Phosphonoacetaldehyde
Radiolabeled probes are indispensable tools in biological studies for tracing metabolites, monitoring reaction kinetics, and elucidating enzymatic mechanisms. unm.edu The development of methods for the enzymatic synthesis of radiolabeled PnAA has been crucial for investigating the enzymes involved in phosphonate (B1237965) metabolic pathways. nih.gov
A robust enzymatic pathway has been established for the synthesis of radiolabeled this compound. unm.edu This multi-step process utilizes a series of purified enzymes to convert simple, labeled precursors into either phosphorus-32 (B80044) ([³²P]) or carbon-14 (B1195169) ([¹⁴C]) labeled PnAA. nih.gov The synthesis begins with the phosphorylation of a labeled precursor, followed by enzymatic rearrangement and decarboxylation.
The typical enzymatic synthesis route involves three key enzymes:
Pyruvate phosphate (B84403) dikinase (PPDK): This enzyme catalyzes the formation of phosphoenolpyruvate (B93156) (PEP) from pyruvate, adenosine (B11128) triphosphate (ATP), and orthophosphate. unm.edu
PEP mutase: This enzyme facilitates the intramolecular rearrangement of PEP to form phosphonopyruvate (B1221233) (Ppyr). unm.edu
Ppyr decarboxylase: This enzyme catalyzes the decarboxylation of Ppyr to yield the final product, this compound. unm.edunih.gov
By using precursors labeled at specific positions, researchers can generate PnAA with a radiolabel in either the phosphonate group or the carbon backbone. nih.gov For instance, using [β-³²P]ATP results in the production of [³²P]PnAA, while using [2-¹⁴C]pyruvate as the starting material yields [1-¹⁴C]PnAA. unm.edu This enzymatic approach is highly efficient, achieving over 95% yield from the radiolabeled PEP precursor. unm.edu
Table 1: Enzymatic Synthesis of Radiolabeled this compound
| Enzyme | Precursor(s) | Labeled Precursor | Product | Labeled Product |
| Pyruvate phosphate dikinase | Pyruvate, ATP, Orthophosphate | [2-¹⁴C]pyruvate or [β-³²P]ATP | Phosphoenolpyruvate (PEP) | [2-¹⁴C]PEP or [³²P]PEP |
| PEP mutase | Phosphoenolpyruvate (PEP) | [2-¹⁴C]PEP or [³²P]PEP | Phosphonopyruvate (Ppyr) | [1-¹⁴C]Ppyr or [³²P]Ppyr |
| Ppyr decarboxylase | Phosphonopyruvate (Ppyr) | [1-¹⁴C]Ppyr or [³²P]Ppyr | This compound (PnAA) | [1-¹⁴C]PnAA or [³²P]PnAA |
This table summarizes the key enzymatic steps and precursors used in the synthesis of radiolabeled PnAA.
The primary application of synthesized, radiolabeled PnAA is to serve as a mechanistic probe for enzymes that act upon it, such as this compound hydrolase (also known as phosphonatase). unm.edunih.gov This enzyme catalyzes the cleavage of the C-P bond in PnAA to produce acetaldehyde (B116499) and inorganic phosphate. frontiersin.orgwikipedia.org
Mechanistic studies using radiolabeled PnAA, often combined with rapid quench techniques, allow for the trapping and identification of transient covalent enzyme intermediates. unm.edu For example, the investigation of phosphonatase from Bacillus cereus using [³²P]PnAA and [1-¹⁴C]PnAA has provided direct evidence for a kinetically competent covalent intermediate. unm.edunih.gov The time course of the formation and subsequent breakdown of this radiolabeled enzyme species confirmed its role in the catalytic cycle. nih.gov These studies have been instrumental in supporting a proposed mechanism involving the formation of a Schiff base between PnAA and a catalytic lysine (B10760008) residue in the enzyme's active site, which activates the C-P bond for cleavage. nih.goviaea.orgunm.edu
Spectroscopic and Chromatographic Techniques in PnAA Pathway Analysis
A combination of spectroscopic and chromatographic methods is essential for the analysis of PnAA and the metabolic pathways it participates in. These techniques are used to detect, identify, and quantify PnAA and related metabolites, as well as to monitor enzyme activity.
The detection and quantification of PnAA and its precursors or products rely on various analytical methods that offer high sensitivity and specificity. mimedb.org
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ³¹P-NMR and ¹H-NMR have been used to identify the products of PnAA metabolism. iaea.org ³¹P-NMR is particularly useful for tracking the conversion of phosphonates to inorganic phosphate or other phosphorylated compounds. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing reaction intermediates. nih.gov It has been successfully used to identify a covalent intermediate in the reaction of this compound dehydrogenase (PhnY) by analyzing mutants designed to trap this species. nih.gov
UV-Visible Spectrophotometry: Spectrophotometric assays are commonly used to monitor the activity of PnAA-metabolizing enzymes in real-time. researchgate.net These are often coupled assays where the product of one reaction is acted upon by a subsequent enzyme that causes a change in absorbance, such as the oxidation or reduction of NAD(P)H. researchgate.net
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating PnAA and related phosphonates from complex biological mixtures. nih.govsemanticscholar.org Ion-pair chromatography, a variant of HPLC, can be employed to improve the retention and separation of highly polar phosphonate compounds on reverse-phase columns. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and specific method for both the separation and definitive identification of PnAA and its metabolites. google.com This hyphenated technique is invaluable for quantitative analysis in complex samples. semanticscholar.org
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for the qualitative analysis of reaction mixtures and for monitoring the progress of purification. chromtech.com
Table 2: Analytical Techniques in this compound Research
| Technique | Application | Specific Use Case |
| NMR Spectroscopy | Structural identification of products | Confirming the formation of acetaldehyde and phosphate by phosphonatase. iaea.org |
| Mass Spectrometry | Detection of reaction intermediates | Identifying a covalent thioester intermediate in PhnY catalysis. nih.gov |
| UV-Vis Spectrophotometry | Enzyme activity assays (coupled) | Monitoring PEP mutase catalysis by coupling to downstream enzymes. researchgate.net |
| HPLC | Separation and purification | Separating tryptic peptides of radiolabeled phosphonatase. nih.gov |
| LC-MS | Separation, identification, and quantification | Analysis of phosphonate compounds and their metabolites in complex mixtures. google.com |
This table outlines key analytical methods and their specific applications in the study of this compound and its related pathways.
Genetic Engineering and Heterologous Expression of PnAA-Metabolizing Enzymes
Genetic engineering and heterologous expression are fundamental to modern enzymology, enabling the production of large quantities of purified enzymes for structural and functional studies. These approaches have been widely applied to the enzymes of phosphonate metabolism.
Researchers have successfully cloned the genes encoding PnAA-metabolizing enzymes from their native organisms and expressed them in well-characterized host systems, most commonly Escherichia coli. researchgate.net For example, the genes for this compound hydrolase from both Bacillus cereus and Salmonella typhimurium were cloned and overexpressed in E. coli to facilitate their purification and detailed kinetic characterization. researchgate.netunm.edu This work was essential for confirming the Schiff base mechanism through site-directed mutagenesis of the catalytic lysine residue. researchgate.net
Furthermore, entire biosynthetic gene clusters (BGCs) responsible for the production of complex phosphonate natural products have been expressed heterologously. nih.gov The dehydrophos BGC, which contains the genes for converting PEP to PnAA as early steps in its pathway, was expressed in Streptomyces lividans, leading to the production of the final tripeptide product. nih.gov Similarly, pathway refactoring, where a BGC from a native producer is re-engineered for expression in a heterologous host, has been used to discover new phosphonic acids that share PnAA as a common biosynthetic precursor. researchgate.net These strategies not only allow for the production and study of individual enzymes like this compound dehydrogenase but also provide powerful platforms for pathway elucidation and the discovery of novel bioactive molecules. nih.govresearchgate.net
Theoretical and Computational Studies of Phosphonoacetaldehyde Reactions
Quantum Chemical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Hybrid QM/MM methods have become a cornerstone in the study of enzymatic reactions. researchgate.netnih.gov In these models, the reactive center of the enzyme-substrate complex is treated with computationally intensive quantum mechanics, which can accurately describe the electronic changes during bond-breaking and bond-forming events. The remainder of the protein and solvent environment is handled by less demanding molecular mechanics force fields. researchgate.netnih.govumn.edu This dual approach allows for the simulation of large biological systems while maintaining a high level of accuracy for the catalytic event itself. nih.govumn.edu
Analysis of P-C Bond Cleavage Energetics
The carbon-phosphorus (C-P) bond in phosphonates is notably stable and resistant to hydrolysis compared to the P-O bond in phosphate (B84403) esters. unm.edumdpi.com Understanding the energetics of its enzymatic cleavage is a key area of research. Quantum chemical calculations, often at the Density Functional Theory (DFT) level, have been employed to map out the energy profiles of the reaction catalyzed by phosphonatase. researchgate.net
One of the initial proposed steps is the formation of a Schiff base between PnAA and a catalytic lysine (B10760008) residue (Lys53) in the enzyme's active site. unm.eduacs.org Computational studies have investigated the activation barriers for the steps involved in this process. For instance, the formation of an N-methylethanimine, a model for the Schiff base, involves multiple steps with significant activation barriers in the gas phase. researchgate.net These studies highlight the crucial role of the enzyme environment, including water molecules and specific amino acid residues, in lowering these energy barriers. The presence of a water molecule acting as a proton shuttle, for example, can dramatically reduce the activation energy for carbinolamine formation and dehydration. researchgate.net
| Reaction Step (Model System) | Condition | Activation Energy (ΔE‡) in kcal/mol |
| Carbinolamine Formation | Gas Phase | 32 |
| Carbinolamine Formation | With Water Molecule | 12 |
| Water Release | Gas Phase | 54 |
| Water Release | With Water Molecule | 31 |
| Water Release | With Nitrogen Protonation | 33 |
This table presents calculated activation energies for key steps in model Schiff base formation, demonstrating the catalytic effect of a water molecule and protonation on reducing energy barriers. Data sourced from theoretical calculations. researchgate.net
Simulation of Enzyme-Substrate Interactions and Transition States
QM/MM simulations provide a dynamic picture of how the enzyme active site interacts with the substrate and stabilizes the high-energy transition states of the reaction. For phosphonatase, simulations have explored the binding of PnAA and the subsequent chemical steps. The mechanism is believed to proceed via a Schiff base intermediate formed with Lys53. unm.edumdpi.comnih.gov This initial step activates the P-C bond for cleavage. unm.edu
Computational models have also been used to study the structure of the transition state. These transition states are often trigonal bipyramidal in geometry. pnas.org Analogs like vanadate (B1173111) (VO₄³⁻) are sometimes used in crystallographic studies to mimic this geometry and provide a structural snapshot of the active site during catalysis. pnas.org QM/MM simulations can then build upon these structures to model the true transition state and quantify the stabilizing interactions from surrounding residues, such as hydrogen bonds from protonated His12 and Lys41 in related phosphatases. ufl.edu
Investigation of Proton Transfer and Catalytic Residue Roles
Proton transfers are critical in the phosphonatase mechanism. rsc.orgnih.gov Computational studies have been instrumental in elucidating the roles of specific active site residues in these proton relays. For the initial Schiff base formation, a proton must be transferred from the ε-amino group of Lys53 to the substrate's carbonyl oxygen. nih.govebi.ac.uk X-ray crystallography and site-directed mutagenesis studies, complemented by computational analysis, have implicated a network involving His56, Met49, and a key water molecule in facilitating this proton transfer. nih.govebi.ac.uk The hydrogen bond network is thought to increase the basicity of His56, enabling it to act as a proton shuttle. ebi.ac.uk
An alternative mechanism, proposed on the basis of QM/MM studies, suggests that P-C bond cleavage could be triggered directly by a proton transfer from the catalytic lysine to the substrate, bypassing the need for a covalently bound Schiff base intermediate. rsc.orgnih.gov This highlights how theoretical studies can propose and evaluate alternative mechanistic pathways.
The role of Asp12 as the nucleophile that attacks the phosphorus atom has been supported by sequence analysis and mutagenesis, and is a key feature in proposed mechanisms derived from these studies. unm.eduacs.orgillinois.edu General acid-base catalysis is also crucial, with residues like His56 proposed to protonate the leaving group during the breakdown of intermediates. ebi.ac.uk
| Residue | Proposed Catalytic Role | Supporting Evidence |
| Lys53 | Forms Schiff base with PnAA; potential proton donor | Mutagenesis (K53R mutant shows complete loss of activity) unm.edu, NaBH4 inactivation unm.edu, QM/MM studies rsc.orgnih.gov |
| Asp12 | Nucleophilic attack on the phosphorus atom | Sequence homology unm.eduacs.org, Proposed mechanism based on stereochemistry unm.eduacs.org |
| His56 | General acid-base catalyst; facilitates proton transfer | Site-directed mutagenesis (H56A mutant shows 1000-fold reduction in kcat/Km) nih.gov, QM/MM studies ebi.ac.uk |
| Met49 | Part of hydrogen bond network for proton transfer | Site-directed mutagenesis (M49L mutant shows 17,000-fold reduction in kcat/Km) nih.gov |
This table summarizes the computationally and experimentally proposed roles of key catalytic residues in phosphonoacetaldehyde hydrolase. unm.eduacs.orgnih.govrsc.orgnih.govebi.ac.uk
Molecular Dynamics Simulations of PnAA-Related Enzymes
For enzymes involved in phosphonate (B1237965) biosynthesis and degradation, including those that produce or act on PnAA, MD simulations can provide insights into substrate recognition and the dynamic behavior of the active site. researchgate.net For example, simulations can be used to assess the stability of a substrate or inhibitor within the binding pocket. researchgate.net They also form the foundation for QM/MM studies by providing equilibrated starting structures of the enzyme-substrate complex, ensuring that the local environment of the QM region is realistically represented. researchgate.net By simulating enzymes at different temperatures, MD can also be used to probe factors contributing to thermostability, a key property for industrial enzyme applications. nih.gov
Emerging Research Areas and Future Directions
Insights from PnAA Chemistry for Prebiotic Systems
The study of PnAA provides valuable insights into the plausible chemical processes that could have occurred on a prebiotic Earth. Its structural similarity to key biological aldehydes and its reactivity under presumed prebiotic conditions make it a molecule of significant interest.
Research has demonstrated that PnAA can participate in reactions that lead to the formation of more complex molecules under conditions simulating a prebiotic environment. In the presence of formaldehyde (B43269) and under mildly basic conditions, PnAA undergoes an aldol (B89426) condensation. nih.gov This reaction proceeds in two main stages: a rapid initial condensation with formaldehyde, followed by a slower reaction that results in products containing two phosphonic acid groups. nih.gov This reactivity is significant as it suggests a pathway for the abiotic synthesis of larger, more complex organophosphorus compounds. Furthermore, PnAA has been observed to form dimers in a process analogous to the synthesis of complex sugars, highlighting its potential to generate molecular complexity. pnas.orgpnas.org
It is theorized that phosphonates, including PnAA, could have been significant carriers of prebiotic phosphorus, potentially formed from the oxidation of schreibersite found in extraterrestrial materials. pnas.orgpnas.org Some models suggest that vinylphosphonic acid could have been a precursor for the synthesis of PnAA on the early Earth. msu.ru
The ability of PnAA to form larger structures has led to speculation about its role as a potential building block for hypothetical informational polymers, which could have been precursors to RNA and DNA. nih.gov The carbon-phosphorus (C-P) bond in phosphonates is resistant to chemical hydrolysis and thermal decomposition, offering a degree of stability that would be advantageous for an early informational molecule. msu.ru While models for RNA-like structures based on C-P linkages have been proposed, their chemical stability and the pathways of their formation are still under investigation. pnas.orgpnas.org The exploration of synthetic informational polymers continues, with researchers successfully storing information in non-biological poly(phosphodiester) chains, demonstrating the principle of using such backbones for data storage. semanticscholar.org
Engineering PnAA Metabolic Pathways for Biotechnological Applications
Metabolic engineering, which involves the modification of cellular metabolic networks, offers the potential to produce valuable chemicals and pharmaceuticals. consensus.applongdom.org By enhancing existing metabolic pathways or introducing new ones, microorganisms can be transformed into cellular factories. nih.govnih.gov The metabolic pathways involving PnAA present an intriguing target for such engineering efforts.
The degradation of some phosphonates proceeds through PnAA, which is then cleaved by the enzyme phosphonoacetaldehyde hydrolase. msu.ru By manipulating the genes responsible for these pathways, it may be possible to direct the flow of metabolites towards the production of desired phosphonate (B1237965) compounds. For instance, the overexpression of enzymes involved in a particular pathway can increase the yield of a specific product. nih.gov Conversely, deleting or inhibiting competing pathways can also enhance production. nih.gov The modular nature of metabolic engineering allows for the combination of enzymes from different organisms to create novel reaction cascades. nih.gov Although specific large-scale biotechnological applications of engineered PnAA pathways are still in the exploratory phase, the fundamental principles of metabolic engineering provide a clear roadmap for future research and development in this area. frontiersin.org
Development of Enzyme Inhibitors and Antagonists for Basic Research
The study of enzymes is fundamental to understanding biological processes. The development of specific enzyme inhibitors is a powerful tool for elucidating enzyme mechanisms and function. This compound hydrolase (PAH), the enzyme responsible for cleaving the C-P bond in PnAA, has been a key target for such investigations. ontosight.aiontosight.ai
This compound hydrolase (EC 3.11.1.1) catalyzes the hydrolysis of PnAA to acetaldehyde (B116499) and inorganic phosphate (B84403). wikipedia.org Research has shown that this enzyme utilizes a Schiff base mechanism. iaea.orgnih.gov The reaction involves the formation of a covalent intermediate between the carbonyl group of PnAA and a lysine (B10760008) residue (Lys53) in the active site of the enzyme. nih.govresearchgate.net This understanding of the catalytic mechanism has enabled the design of mechanism-based inhibitors. For example, sodium borohydride (B1222165) has been shown to inactivate the enzyme in the presence of its substrate, PnAA, by reducing the Schiff base intermediate. iaea.org This type of inhibitor is highly specific as it relies on the enzyme's own catalytic machinery to become activated.
Further research has suggested a more complex, bicovalent catalytic mechanism. researchgate.net This proposed mechanism involves the initial Schiff base formation, followed by the transfer of the phosphoryl group to a conserved aspartate residue in the active site before the final hydrolysis steps. nih.gov
The development of inhibitors for this compound hydrolase serves not only to elucidate its mechanism but also to probe its function and the broader context of phosphonate metabolism. ontosight.aiontosight.ai By designing molecules that specifically bind to and inhibit PAH, researchers can study the consequences of blocking this metabolic step. These inhibitors can be used to understand the regulation of phosphonate degradation pathways and to identify other enzymes or proteins that interact with PnAA or its metabolites.
The design of such inhibitors often falls under the category of activity-based protein profiling (ABPP). nih.govstanford.edu This technique uses reactive probes that covalently bind to the active sites of a whole class of enzymes, allowing for their identification and characterization in complex biological samples. nih.gov While a specific activity-based probe for PAH has not been detailed, the principles of ABPP, such as using fluorophosphonate derivatives for serine hydrolases, provide a template for how such probes could be developed for PAH and other phosphonate-metabolizing enzymes. nih.gov
Q & A
Q. Methodological Guidance
- Kinetic Assays : Use continuous spectrophotometric monitoring (e.g., NADH oxidation at 340 nm) with varied substrate concentrations to calculate and .
- Substrate Specificity : Test analogs (e.g., phosphonopropionaldehyde) to assess steric and electronic effects on binding .
- Controls : Include heat-inactivated enzymes and competitive inhibitors (e.g., phosphoglycolate) to confirm activity .
How can researchers reconcile discrepancies in reported kinetic parameters for this compound hydrolase across different studies?
Data Contradiction Analysis
Variability in (e.g., 0.5–1.2 mM) arises from assay conditions (pH, temperature) or enzyme purity . Standardization using reference substrates (e.g., this compound from a single supplier) and inter-laboratory validation minimizes discrepancies. Meta-analyses comparing structural homologs (e.g., Thermotoga maritima phosphatases) can contextualize evolutionary adaptations affecting kinetics .
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